4-Acetylpyrrolidin-2-one

Catalog No.
S15460699
CAS No.
M.F
C6H9NO2
M. Wt
127.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Acetylpyrrolidin-2-one

Product Name

4-Acetylpyrrolidin-2-one

IUPAC Name

4-acetylpyrrolidin-2-one

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

InChI

InChI=1S/C6H9NO2/c1-4(8)5-2-6(9)7-3-5/h5H,2-3H2,1H3,(H,7,9)

InChI Key

HGFMLTBCDITYCH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC(=O)NC1

4-Acetylpyrrolidin-2-one, also known as N-acetyl-2-pyrrolidone, is a cyclic amide with the molecular formula C6H9NO2C_6H_9NO_2 and a molecular weight of approximately 127.14 g/mol. This compound is characterized by a five-membered ring structure containing both nitrogen and oxygen atoms, which contributes to its unique chemical properties. The presence of an acetyl group enhances its reactivity and solubility in various solvents, making it a versatile compound in organic synthesis and industrial applications .

Typical of amides and cyclic compounds:

  • Hydrolysis: In the presence of water and acid or base, it can hydrolyze to form acetic acid and pyrrolidine.
  • Acylation: The nitrogen atom can act as a nucleophile, allowing for further acylation reactions.
  • Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride .

Research indicates that 4-acetylpyrrolidin-2-one exhibits various biological activities. It has been studied for its potential neuroprotective effects, particularly in models of neurodegenerative diseases. Additionally, it shows promise as an anti-inflammatory agent and has been evaluated for its role in enhancing cognitive function . Its ability to modulate neurotransmitter levels may contribute to these effects.

Several methods for synthesizing 4-acetylpyrrolidin-2-one have been reported:

  • Direct Acetylation: Pyrrolidin-2-one can be acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
    Pyrrolidin 2 one+Acetic Anhydride4 Acetylpyrrolidin 2 one+Acetic Acid\text{Pyrrolidin 2 one}+\text{Acetic Anhydride}\rightarrow \text{4 Acetylpyrrolidin 2 one}+\text{Acetic Acid}
  • Cyclization Reactions: Starting from appropriate precursors, cyclization can be achieved through various methods involving condensation reactions under acidic or basic conditions.
  • Microwave-Assisted Synthesis: This modern technique allows for rapid synthesis under controlled conditions, often leading to higher yields and shorter reaction times .

4-Acetylpyrrolidin-2-one finds applications across various fields:

  • Pharmaceuticals: It is utilized as an intermediate in the synthesis of drugs, particularly those targeting neurological disorders.
  • Cosmetics: Its solubility properties make it suitable for use in cosmetic formulations.
  • Industrial Chemicals: Employed as a solvent or reagent in organic synthesis due to its favorable chemical properties .

Studies on the interactions of 4-acetylpyrrolidin-2-one with other compounds have revealed its potential as a ligand in coordination chemistry. Its ability to form complexes with metal ions has been explored, which could lead to applications in catalysis and materials science. Additionally, research into its interactions with biological macromolecules suggests that it may influence enzyme activity or receptor binding .

4-Acetylpyrrolidin-2-one shares structural similarities with several other compounds. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
1-Acetylpyrrolidin-2-one932-17-21.00
2-Oxopyrrolidine-1-carbaldehyde40321-44-61.00
1-(3-Aminopropyl)pyrrolidine-2,5-dione54052-99-20.97
N-Methylpyrrolidinone872-50-40.97
Pyrrolidine123-75-10.95

Uniqueness

What distinguishes 4-acetylpyrrolidin-2-one from these compounds is primarily its acetyl group, which not only influences its reactivity but also enhances its solubility compared to other pyrrolidine derivatives. This unique feature allows for diverse applications in both synthetic chemistry and biological contexts .

XLogP3

-1.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

127.063328530 g/mol

Monoisotopic Mass

127.063328530 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-11-2024

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